![molecular formula C14H13N5O3 B2767315 5-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoxazole-4-carboxamide CAS No. 2034325-78-3](/img/structure/B2767315.png)
5-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoxazole-4-carboxamide is a compound characterized by a unique structural arrangement involving an isoxazole ring, a carboxamide group, and a triazinone moiety
作用机制
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Mode of Action
The compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This interaction prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synaptic cleft.
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway, which plays a crucial role in memory and cognition. By preventing the breakdown of acetylcholine, the compound enhances cholinergic transmission, potentially improving cognitive function .
Result of Action
The primary molecular effect of the compound’s action is the increased concentration of acetylcholine in the synaptic cleft due to AChE inhibition . This can lead to enhanced cholinergic transmission, which may result in improved cognitive function.
生化分析
Biochemical Properties
It is crucial to identify and discuss the enzymes, proteins, and other biomolecules it interacts with, and describe the nature of these interactions .
Molecular Mechanism
It would be interesting to describe how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
This should include any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 5-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoxazole-4-carboxamide vary with different dosages in animal models are not yet studied. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not yet identified. This could also include any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels .
Transport and Distribution
This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not yet studied. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoxazole-4-carboxamide typically involves multi-step organic synthesis. One common route involves the initial formation of the isoxazole ring through a cyclization reaction, followed by the introduction of the carboxamide group via an amide coupling reaction. The synthesis of the triazinone moiety can be achieved through nucleophilic substitution or condensation reactions. Careful control of reaction conditions, such as temperature, pH, and solvent choice, is crucial to optimize yield and purity.
Industrial Production Methods
In an industrial setting, large-scale production of this compound would likely involve optimizing the aforementioned synthetic route for scalability. This could include process intensification techniques, such as the use of continuous flow reactors to improve efficiency and reduce production time. Industrial chemists might also explore alternative synthetic pathways that are more cost-effective or environmentally friendly, employing green chemistry principles to minimize waste and energy consumption.
化学反应分析
Types of Reactions
5-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: : The compound may be oxidized under strong oxidative conditions, affecting functional groups such as the isoxazole ring or carboxamide moiety.
Reduction: : Reductive conditions might be applied to modify the triazinone ring, potentially converting it to a more reduced state.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, particularly on the triazinone and isoxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: : Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution reagents: : Halogens (e.g., bromine), alkylating agents, or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce reduced triazinone analogs. Substitution reactions might introduce new functional groups, such as alkyl, acyl, or aryl groups, onto the molecule.
科学研究应用
This compound has been explored for various applications in scientific research:
Chemistry: : Used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: : Investigated for its potential as a biochemical probe to study enzyme functions or as a ligand in receptor binding studies.
Medicine: : Examined for its pharmacological properties, such as potential anti-inflammatory, antimicrobial, or anticancer activities.
Industry: : Applied in the development of novel materials with unique properties, including potential use in coatings, polymers, or as a catalyst.
相似化合物的比较
Comparison and Uniqueness
Compared to other similar compounds, 5-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoxazole-4-carboxamide is unique due to its specific combination of structural features, which may confer distinct reactivity and biological activity profiles. This uniqueness can make it more suitable for certain applications compared to structurally related compounds.
List of Similar Compounds
4-methyl-N-(2-(3-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoxazole-5-carboxamide
5-methyl-N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)isoxazole-4-carboxamide
6-methyl-N-(2-(4-oxobenzo[d][1,2,3]diazin-3(4H)-yl)ethyl)isoxazole-4-carboxamide
属性
IUPAC Name |
5-methyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-9-11(8-16-22-9)13(20)15-6-7-19-14(21)10-4-2-3-5-12(10)17-18-19/h2-5,8H,6-7H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSZMMKUGCMORW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2767233.png)
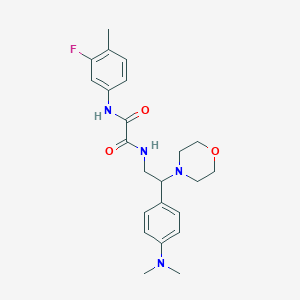
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2767235.png)
![2-{1-[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2767236.png)

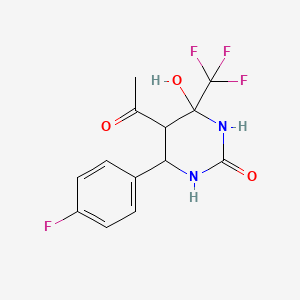
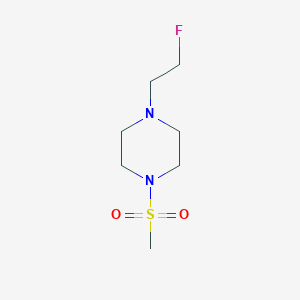
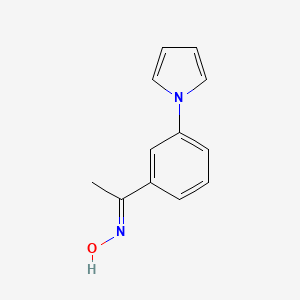
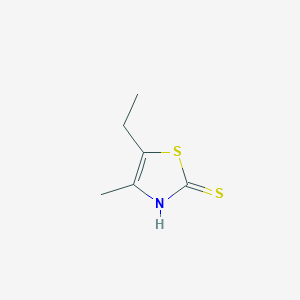
![1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2767248.png)
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide](/img/new.no-structure.jpg)
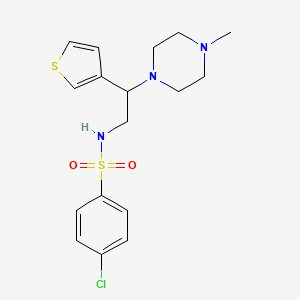
![(E)-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene]amino 3,4-dichlorobenzoate](/img/structure/B2767252.png)

